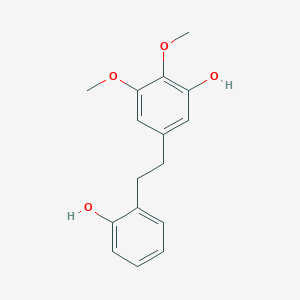

3,2'-Dihydroxy-4,5-dimethoxybibenzyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

5-[2-(2-hydroxyphenyl)ethyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C16H18O4/c1-19-15-10-11(9-14(18)16(15)20-2)7-8-12-5-3-4-6-13(12)17/h3-6,9-10,17-18H,7-8H2,1-2H3 |

InChI Key |

UKTGWJQYLXXLOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)CCC2=CC=CC=C2O |

Origin of Product |

United States |

Classification and Chemical Context Within the Bibenzyl Class

3,2'-Dihydroxy-4,5-dimethoxybibenzyl belongs to the bibenzyl class of natural products, which are structurally characterized by a 1,2-diphenylethane (B90400) skeleton. This core structure consists of two phenyl rings linked by an ethane (B1197151) bridge. Bibenzyls are a subset of stilbenoids and are considered significant phenolic active ingredients in various plant species, particularly within the Orchidaceae family. nih.govsemanticscholar.org

The vast structural diversity within the bibenzyl class arises from the varied substitution patterns on the aromatic rings. nih.gov The identity, number, and position of functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, define the specific properties and biological activities of each derivative. In the case of this compound, the nomenclature indicates the presence of two hydroxyl groups and two methoxy groups at specific positions on the biphenyl (B1667301) rings, contributing to its unique chemical identity. This compound was first isolated from the orchid Dendrobium lituiflorum.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 212116-72-8 |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| Class | Bibenzyl (Stilbenoid) |

| Reported Natural Source | Dendrobium lituiflorum |

Academic Relevance and Research Focus on Bibenzyl Derivatives

Bibenzyl derivatives, primarily isolated from Dendrobium species of orchids, are a focal point of extensive academic investigation due to their broad and remarkable pharmacological activities. researchgate.netupdatepublishing.com The use of these orchids in traditional medicine for centuries has prompted modern scientific efforts to identify their bioactive constituents. updatepublishing.com

Research has demonstrated that bibenzyls exhibit a wide array of biological effects, establishing their relevance as potential candidates for drug discovery. semanticscholar.org While specific bioactivity studies on 3,2'-Dihydroxy-4,5-dimethoxybibenzyl itself are not widely documented in available literature, the activities of closely related analogues underscore the therapeutic potential of this class of compounds. The primary research focus remains on the isolation of new bibenzyl structures from natural sources, their chemical synthesis, and the evaluation of their biological properties.

Table 2: Reported Pharmacological Activities of Bibenzyl Derivatives from Orchids

| Activity | Description | Example Compounds |

|---|---|---|

| Antitumor | Compounds have been shown to inhibit the growth and proliferation of various cancer cell lines. | Moscatilin, Gigantol (B150167), Erianin |

| Neuroprotective | Some derivatives exhibit protective effects on neuronal cells, suggesting potential for treating neurodegenerative diseases. | - |

| Antioxidant | Many bibenzyls can scavenge free radicals, indicating potential applications in conditions associated with oxidative stress. researchgate.net | Dendrocandin C, Dendrocandin E |

| Anti-inflammatory | Derivatives have been found to modulate inflammatory pathways. nih.gov | Gigantol |

| Immunomodulatory | Certain bibenzyls can influence the response of immune cells, suggesting a role in managing inflammation-driven diseases. | 4,5-dihydroxy-3,3´,4´-trimethoxybibenzyl |

Historical Perspective of Bibenzyl Investigations in Natural Products Chemistry

Primary Natural Sources of 3,3'-Dihydroxy-4,5-dimethoxybibenzyl

Isolation from Dendrobium Species

The Orchidaceae family, and particularly the genus Dendrobium, is a rich source of bibenzyl compounds. While the specific isomer this compound has not been reported, its structural counterpart, 3,3'-Dihydroxy-4,5-dimethoxybibenzyl , has been identified in Dendrobium williamsonii. This finding is part of a broader investigation into the chemical constituents of this orchid species, which has led to the isolation of various phenolic compounds.

In addition to Dendrobium williamsonii, other species within the genus are known to produce a variety of bibenzyl derivatives. For instance, a new bibenzyl derivative, 3,4-dihydroxy-5,4'-dimethoxy bibenzyl, was isolated from Dendrobium moniliforme. Furthermore, research on Dendrobium hercoglossum has focused on the identification of characteristic bibenzyl components, including 4,5-dihydroxy-3,3'-dimethoxybibenzyl. The stems of Dendrobium candidum have also yielded new bibenzyl derivatives. These findings underscore the importance of the Dendrobium genus as a significant source of bibenzyl compounds.

Identification in Other Plant Genera

Beyond the Orchidaceae family, bibenzyl compounds have been found in other plant genera. Notably, 3,3'-Dihydroxy-4,5-dimethoxybibenzyl has been identified in the leaf exudate of Empetrum nigrum L., commonly known as black crowberry. This plant is recognized for producing a diverse array of polyphenol secondary metabolites, including various bibenzyls and 9,10-dihydrophenanthrenes.

Broader Distribution of Bibenzyl Compounds in the Orchidaceae Family

The occurrence of bibenzyl compounds is a characteristic feature of the Orchidaceae family. These compounds are widespread within this family, with a particularly high concentration and diversity in the genus Dendrobium. Research has shown that bibenzyls from orchids exhibit a range of biological activities.

Bibenzyls are one of the primary active constituents in the genus Dendrobium, alongside phenanthrenes. To date, numerous bibenzyls have been extracted and identified from various Dendrobium species. These compounds are noted for their structural diversity, which arises from the different substitution patterns of hydroxyl and methoxy (B1213986) groups on the aromatic rings.

Interactive Data Table: Examples of Bibenzyl Compounds in the Orchidaceae Family

| Compound Name | Plant Source (Genus) |

|---|---|

| 3,3'-Dihydroxy-4,5-dimethoxybibenzyl | Dendrobium |

| 3,4-dihydroxy-5,4'-dimethoxy bibenzyl | Dendrobium |

| 4,5-dihydroxy-3,3'-dimethoxybibenzyl | Dendrobium |

| Gigantol (B150167) | Dendrobium |

| Moscatilin | Dendrobium |

Presence of Structurally Related Bibenzyls in Other Botanical Sources

The distribution of bibenzyl compounds is not limited to the Orchidaceae family. Structurally related bibenzyls have also been identified in other botanical sources, including species from the genera Dioscorea and Cannabis.

Dioscorea species

Phytochemical investigations of the genus Dioscorea have revealed the presence of bibenzyls among other phenolic compounds. For example, new bibenzyl derivatives have been isolated from the aerial parts of Dioscorea polystachya. These findings contribute to the understanding of the chemical diversity within this genus, which is known for its medicinal and nutritional properties.

Cannabis sativa

Cannabis sativa is another plant species known to produce bibenzyl compounds. The biosynthesis of bibenzyls in Cannabis sativa is of scientific interest, and research has been conducted to understand the enzymatic pathways leading to these compounds. The presence of bibenzyls in Cannabis sativa adds to the complex array of secondary metabolites found in this plant.

Extraction Techniques from Plant Biomass

The initial step in isolating this compound from plant material, typically the stems or whole plant of Dendrobium species, is a carefully optimized extraction process designed to efficiently remove the compound from the biomass. researchgate.netresearchgate.net

Solvent-based extraction is the foundational method for obtaining crude extracts containing bibenzyls. The choice of solvent is critical and is determined by the polarity of the target compound. For phenolic compounds like bibenzyls, polar solvents are generally employed.

Commonly, the dried and powdered plant material is subjected to extraction using methanol (B129727) or aqueous ethanol (B145695) (e.g., 80% methanol). japsonline.com The process can be performed at room temperature over several days (maceration) or accelerated using techniques like ultrasonic-assisted extraction (UAE) or heating under reflux. Optimization of extraction involves adjusting parameters such as the solvent-to-solid ratio, extraction time, and temperature to maximize the yield of bibenzyls while minimizing the co-extraction of undesirable compounds. For instance, studies on Dendrobium species have found that ultrasonic extraction for approximately 45 minutes with 80% methanol provides an optimal preparation method for analyzing bibenzyl content. japsonline.com

Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract. This extract is then often subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity and create enriched fractions for further purification.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Solvent | Methanol, Ethanol, Aqueous Methanol/Ethanol (e.g., 80%) | Matches the polarity of phenolic bibenzyls for effective solubilization. |

| Extraction Method | Maceration, Soxhlet, Ultrasonic-Assisted Extraction (UAE) | UAE can reduce extraction time and improve efficiency. |

| Temperature | Room Temperature to Reflux Temperature | Higher temperatures can increase extraction efficiency but may risk degrading thermolabile compounds. |

| Time | 45 minutes (UAE) to several days (maceration) | Duration is optimized to ensure complete extraction without compound degradation. |

Chromatographic Separation Protocols

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for separating this compound from the complex mixture of other phytochemicals.

Column chromatography is the workhorse of preparative separation in natural product chemistry. A combination of different stationary phases is often used sequentially to achieve purification.

Silica (B1680970) Gel: This is a polar stationary phase used in normal-phase chromatography. The crude extract or fraction is loaded onto the column, and elution is carried out with a solvent system of increasing polarity, such as a gradient of chloroform-methanol or hexane-ethyl acetate. researchgate.netsemanticscholar.org Compounds separate based on their polarity, with less polar compounds eluting first.

Sephadex LH-20: This lipophilic dextran (B179266) gel is widely used for the purification of phenolic compounds. researchgate.net It separates molecules based on a combination of size exclusion and adsorption chromatography. Methanol is a common eluent. This step is particularly effective at removing pigments and other polymeric materials from the bibenzyl-containing fractions.

Octadecylsilane (ODS) or C18: This is a nonpolar stationary phase used in reversed-phase chromatography. researchgate.net It is highly effective for the final purification steps of moderately polar compounds like bibenzyls. Elution is typically performed with a polar mobile phase, such as a methanol-water or acetonitrile-water gradient, where more polar compounds elute earlier.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, is a high-resolution technique used for the final purification of the target compound. nih.gov

Reversed-phase columns (e.g., C18) are most commonly used for bibenzyl purification. A typical mobile phase would consist of a gradient system of acetonitrile (B52724) and water, often with a small amount of acid (like trifluoroacetic acid or formic acid) to improve peak shape. researchgate.net The separation is monitored by a UV detector, and fractions corresponding to the peak of this compound are collected. Analytical HPLC is also crucial for monitoring the purity of fractions obtained from column chromatography and for method development. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for analytical) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid) |

| Flow Rate | ~1.0 mL/min (analytical) |

| Detection | UV detector (e.g., at 280 nm) |

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for purifying small quantities (typically <100 mg) of a compound. researchgate.netmdpi.com For bibenzyls, a silica gel plate is used. The crude mixture is applied as a thin band at the bottom of the plate, which is then developed in a chamber containing an appropriate solvent system (e.g., chloroform-methanol). semanticscholar.org

After development, the separated bands are visualized, often under UV light. researchgate.net The band corresponding to the target compound is marked, and the silica gel from that area is scraped off the plate. The compound is then eluted from the silica using a polar solvent like ethyl acetate or methanol, followed by filtration and solvent evaporation to yield the purified product. researchgate.netrhhz.net

Strategies for High-Purity Compound Isolation

Achieving high purity for a natural product like this compound requires a strategic and orthogonal approach. The combination of multiple chromatographic steps is essential. A typical high-purity isolation strategy would involve:

Initial Fractionation: Coarse separation of the crude extract using silica gel column chromatography to yield enriched bibenzyl fractions.

Intermediate Purification: Further purification of the enriched fractions on a Sephadex LH-20 column to remove interfering compounds like tannins and pigments. researchgate.net

Final Polishing: The final purification is achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) on a C18 column. This step provides the high resolution needed to separate the target compound from its closely related structural isomers, which are common in Dendrobium extracts. nih.gov

Throughout the process, the purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3,2 Dihydroxy 4,5 Dimethoxybibenzyl

Other Spectroscopic Methods (UV, IR)Information regarding the compound's characteristic absorption maxima in Ultraviolet-Visible (UV) spectroscopy and its functional group vibrations in Infrared (IR) spectroscopy is not specified in the available scientific literature.

Without access to primary research articles or spectral database entries that have characterized this specific compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated. The analysis of related or isomeric bibenzyl compounds would not be appropriate due to the strict requirement to focus solely on 3,2'-Dihydroxy-4,5-dimethoxybibenzyl.

Advanced Analytical Platforms for Chemical Profiling and Identification

The identification and chemical profiling of bibenzyl compounds, including this compound, within complex matrices such as plant extracts, necessitate the use of sophisticated analytical techniques. These platforms offer high sensitivity, resolution, and accuracy, which are crucial for distinguishing between structurally similar natural products. researchgate.net Modern analytical strategies often involve the coupling of high-resolution chromatography with advanced mass spectrometry to provide comprehensive qualitative and quantitative data.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) is a powerful and widely adopted technique for the metabolomic analysis of plant extracts and the identification of specific phytochemicals. semanticscholar.orgfrontiersin.org This method combines the high separation efficiency and speed of UPLC with the high-resolution and accurate mass measurement capabilities of QToF-MS. nih.govresearchgate.net The application of UPLC-QToF-MS has proven effective in systematically investigating the chemical profiles of various plants, including those from the Dendrobium species, which are known to contain a variety of bibenzyl derivatives. mdpi.comresearchgate.netnih.gov

The UPLC system utilizes columns with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18) to achieve superior chromatographic resolution and sensitivity compared to traditional HPLC. frontiersin.orgjomped.org A typical mobile phase for the analysis of phenolic compounds consists of a binary solvent system, such as water and acetonitrile (B52724), both containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. frontiersin.orgmdpi.com The gradient elution allows for the effective separation of a wide range of metabolites with varying polarities within a short analytical run time. frontiersin.org

Following chromatographic separation, the eluent is introduced into the QToF mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is crucial for determining the molecular weight of the analyte. nih.govmdpi.com The QToF analyzer provides high-resolution mass data, enabling the determination of the elemental composition of an unknown compound with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns of precursor ions. nih.govnih.gov This fragmentation data is vital for the structural elucidation of compounds like this compound by comparing the observed fragments with known pathways, reference standards, or in-silico fragmentation databases. researchgate.net

Table 1: Typical Parameters for UPLC-QToF MS Analysis of Plant Phenolics

| Parameter | Typical Setting |

|---|---|

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) jomped.org |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid frontiersin.org | | Flow Rate | 0.3 - 0.4 mL/min frontiersin.orgnih.gov | | Column Temp. | 40 °C frontiersin.orgnih.gov | | Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative mdpi.com | | Mass Analyzer | Quadrupole Time-of-Flight (QToF) | | Scan Range | 100 - 1300 m/z mdpi.com | | Data Acquisition | MS and MS/MS (Data-Dependent Acquisition) |

For routine laboratory analysis and quality assessment, a more accessible and cost-effective approach involves coupling UPLC with a miniature mass detector (MMD), such as the Waters ACQUITY QDa Detector. nih.govwaters.com This technology brings the power of mass detection to chromatographers in a simplified, compact, and more affordable format compared to high-resolution research-grade mass spectrometers. waters.comlcms.cz The UPLC-MMD setup has been successfully applied for the simultaneous determination of various phenols, including bibenzyls, phenanthrenes, and fluorenones in plant extracts like Dendrobium chrysotoxum. nih.govdocumentsdelivered.com

An MMD system, like the QDa, is a single quadrupole mass detector designed for ease of use, allowing for the routine confirmation of compound identity and purity. waters.comlcms.cz It provides mass information that is more selective and definitive than optical detectors (e.g., UV/Vis or PDA), which can struggle to differentiate between structurally similar compounds that may co-elute. lcms.cz

In practice, the analysis can be performed in full scan mode to identify compounds across a specified mass range or in Selected Ion Recording (SIR) mode for targeted analysis of specific compounds. waters.comlabrulez.com In full scan mode, the detector can identify protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, providing molecular weight information for compounds in the sample. nih.gov The SIR mode offers enhanced sensitivity and selectivity for quantifying known compounds by monitoring only their specific mass-to-charge ratio. waters.com This combination of a fast extraction procedure and a rapid UPLC-MMD detection method provides a reliable screening tool for the routine analysis of phenols, increasing sample throughput and reducing analytical costs. nih.gov

Table 2: UPLC System with Miniature Mass Detector (MMD) for Phenol Analysis

| Parameter | Typical Setting |

|---|---|

| UPLC System | Waters ACQUITY UPLC System nih.gov |

| Detector | Miniature Mass Detector (e.g., Waters QDa) nih.gov |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Acetic Acid B: Methanol (B129727) nih.gov | | Analysis Modes | Full Scan, Selected Ion Recording (SIR) waters.com | | Ionization | Electrospray Ionization (ESI) | | Benefits | Cost-effective, easy to use, improved selectivity over UV detection waters.comlcms.cz |

Biosynthetic Pathways and Metabolic Engineering of Bibenzyls

Origins of Bibenzyl Biosynthesis: Shikimate and Polyketide Pathwaysresearchgate.netfrontiersin.org

The biosynthesis of the bibenzyl scaffold is a classic example of a mixed biosynthetic pathway, drawing precursors from two of the most fundamental routes in plant secondary metabolism: the shikimate and polyketide pathways. researchgate.net

The shikimate pathway is responsible for producing the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov In the context of bibenzyl formation, L-phenylalanine serves as the primary precursor. nih.gov Through a series of enzymatic steps, L-phenylalanine is converted into hydroxycinnamic acid derivatives, such as p-coumaric acid or m-coumaric acid. nih.govmdpi.com These molecules provide one of the two aromatic rings (the 'A-ring') and the two-carbon bridge that characterize the bibenzyl structure. nih.gov

The polyketide pathway , on the other hand, provides the building blocks for the second aromatic ring (the 'B-ring'). This pathway utilizes extender units, typically malonyl-CoA, which are derived from the primary metabolite acetyl-CoA. nih.govresearchgate.net Through a series of condensation reactions catalyzed by a key enzyme, these units are assembled to form the second ring of the bibenzyl core. nih.gov The integration of precursors from these two distinct pathways is a hallmark of the biosynthesis of many plant phenolic compounds, including flavonoids and stilbenes, to which bibenzyls are closely related. nih.govnih.gov

Enzymatic Machinery in Bibenzyl Formation

The construction and subsequent modification of the bibenzyl skeleton are orchestrated by a specific set of enzymes. Bibenzyl synthase is central to forming the core structure, while tailoring enzymes are responsible for the vast diversity of bibenzyls found in nature, including 3,2'-Dihydroxy-4,5-dimethoxybibenzyl.

Role of Bibenzyl Synthaseresearchgate.net

Bibenzyl synthase (BBS) is the key enzyme that catalyzes the formation of the foundational bibenzyl structure. researchgate.net It belongs to the type III polyketide synthase (PKS) superfamily, which also includes chalcone (B49325) synthase and stilbene (B7821643) synthase. nih.govnih.gov

The catalytic process begins with a starter molecule, a hydroxycinnamoyl-CoA ester (e.g., dihydro-p-coumaroyl-CoA), which is derived from the shikimate pathway. mdpi.comnih.gov BBS then catalyzes the sequential condensation of three molecules of malonyl-CoA (from the polyketide pathway) with this starter molecule. mdpi.com Following these condensation steps, the enzyme facilitates a final cyclization and aromatization reaction to produce the characteristic C6-C2-C6 bibenzyl scaffold, such as dihydroresveratrol (B186802) or dihydropiceatannol. researchgate.netnih.gov BBS is considered the rate-limiting enzyme in bibenzyl biosynthesis, making it a primary target for metabolic engineering efforts. researchgate.net

Identification and Characterization of Tailoring Enzymes (e.g., Cytochrome P450s)nih.govresearchgate.net

Once the basic bibenzyl core is formed, it undergoes a series of modifications by "tailoring enzymes" to produce the vast array of bibenzyl derivatives observed in nature. These modifications, such as hydroxylation, methylation, and glycosylation, are crucial for the biological activity of the final compounds.

Cytochrome P450s (CYPs) are a large family of heme-containing monooxygenases that play a critical role in the oxidation of various substrates. mdpi.com In bibenzyl biosynthesis, CYPs are responsible for introducing hydroxyl (-OH) groups at specific positions on the aromatic rings. mdpi.comnih.gov This regio- and stereoselective hydroxylation is a key step in creating the specific substitution patterns seen in compounds like this compound. The functionalization of the bibenzyl core by CYPs increases its molecular complexity and can significantly alter its bioactivity. nih.govmdpi.com

Other important tailoring enzymes include O-methyltransferases (OMTs) , which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, forming a methoxy (B1213986) (-OCH3) substituent. This process is responsible for the methoxy groups present in this compound.

| Enzyme Class | Function in Bibenzyl Biosynthesis | Example Reaction |

| Bibenzyl Synthase (BBS) | Forms the core C6-C2-C6 bibenzyl structure. | Dihydro-p-coumaroyl-CoA + 3x Malonyl-CoA → Dihydroresveratrol |

| Cytochrome P450s (CYPs) | Add hydroxyl (-OH) groups to the aromatic rings. | Bibenzyl core → Hydroxylated bibenzyl |

| O-Methyltransferases (OMTs) | Add methyl (-CH3) groups to hydroxyls, forming methoxy (-OCH3) groups. | Hydroxylated bibenzyl → Methoxy-bibenzyl |

Genetic and Molecular Mechanisms Governing Bibenzyl Accumulationnih.gov

The accumulation of bibenzyls in plants is a tightly regulated process, governed by the expression of the genes encoding the biosynthetic enzymes. nih.gov The expression of these genes, including BBS, CYP450s, and OMTs, can be influenced by various internal and external factors.

Studies have shown that the biosynthesis of bibenzyls is often induced as a defense mechanism in response to biotic stressors, such as fungal infection, or abiotic stressors like UV radiation or mechanical wounding. researchgate.netresearchgate.net This stress-induced accumulation is controlled at the genetic level, often through complex signaling pathways involving plant hormones like jasmonic acid. nih.govresearchgate.net

Transcriptomic analyses of bibenzyl-producing plants, such as those from the Dendrobium genus, have identified specific genes that are upregulated in tissues with high bibenzyl content. nih.gov These studies help to identify the critical genes, including specific CYP450 family members, that are directly involved in the biosynthesis of these compounds. nih.gov Understanding these regulatory networks is essential for developing strategies to enhance bibenzyl production through genetic engineering.

Biotechnological Approaches for Biosynthesis Enhancementnih.gov

Due to their complex structures and low abundance in nature, there is significant interest in using biotechnology to produce bibenzyls in a sustainable and scalable manner. nih.gov Metabolic engineering offers a promising approach to enhance the biosynthesis of these valuable compounds. nih.gov

Genetic Engineering for Increased Bibenzyl Content

Genetic engineering strategies aim to increase the flow of metabolic precursors into the bibenzyl pathway and enhance the efficiency of the enzymatic steps. canurta.com A primary approach involves the overexpression of key rate-limiting enzymes, particularly bibenzyl synthase (BBS). researchgate.net By introducing additional copies of the BBS gene into a plant or a microbial host, the catalytic capacity for producing the bibenzyl core can be significantly increased.

Another strategy involves the co-expression of multiple genes in the pathway. For instance, engineering a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae) to express not only BBS but also the necessary tailoring enzymes (CYP450s and OMTs) can allow for the complete biosynthesis of a specific, complex bibenzyl from simple precursors. researchgate.net This "parts prospecting" approach, where enzymes from different organisms are combined, provides a powerful toolkit for producing desired natural products and even novel, "unnatural" derivatives for drug discovery. nih.govcanurta.com

| Biotechnological Strategy | Description |

| Overexpression of Key Genes | Increasing the expression of rate-limiting enzymes like Bibenzyl Synthase (BBS) to boost production of the core structure. |

| Pathway Reconstruction | Introducing the entire multi-gene biosynthetic pathway into a microbial host (e.g., E. coli, yeast) for complete synthesis. |

| Modular Co-culture Engineering | Using different engineered microbial strains, each responsible for a part of the biosynthetic pathway, in a co-culture system to produce the final compound. researchgate.net |

Physiological and Molecular Regulation Studies of Bibenzyl Biosynthesis

The production and accumulation of this compound and other bibenzylic compounds in plants are tightly controlled through a complex network of physiological cues and molecular regulatory mechanisms. These systems enable plants to synthesize these specialized metabolites in response to specific developmental stages and environmental challenges. Research into these regulatory pathways is crucial for understanding the ecological roles of bibenzyls and for developing strategies in metabolic engineering.

Physiological Regulation

The biosynthesis of bibenzyls is not uniform throughout the plant and is often induced by external stimuli. Several physiological factors have been identified that significantly influence the rate of bibenzyl production.

Tissue-Specific Accumulation: The concentration of bibenzyls can vary significantly between different plant tissues. For instance, in studies of Dendrobium species, the highest accumulation of bibenzyl compounds is often found in the roots compared to the pseudobulbs and leaves. nih.govresearchgate.net This differential accumulation suggests that the biosynthetic pathway is most active in root tissues, which correlates with the higher expression levels of key enzyme-encoding genes, such as bibenzyl synthase (BBS), in these parts of the plant. researchgate.netmdpi.com

Biotic and Abiotic Elicitors: The synthesis of bibenzyls is a well-documented plant defense response. In their natural environment, plants ramp up the production of these compounds in response to various stressors. researchgate.netmdpi.com

Biotic Stress: Fungal infection is a potent inducer of bibenzyl biosynthesis. nih.govresearchgate.net Studies have shown that upon infection, the activity of key enzymes in the pathway, like bibenzyl synthase, can increase dramatically, leading to the accumulation of bibenzylic phytoalexins that help to inhibit pathogen growth. apsnet.org

Abiotic Stress: Environmental factors such as ultraviolet (UV) radiation also trigger the bibenzyl synthesis pathway. nih.govmdpi.com The expression of genes encoding enzymes like bibenzyl glycosyltransferases has been observed to increase significantly after UV treatment, suggesting a role for these compounds in protecting the plant from oxidative damage. mdpi.com

Phytohormonal Induction: Plant hormones, particularly jasmonates, play a central role in signaling the need for defense compound synthesis. The exogenous application of methyl jasmonate (MeJA) has been shown to be a powerful elicitor of bibenzyl biosynthesis in plant tissues and cell cultures. nih.gov Transcriptomic analyses of Dendrobium officinale roots treated with MeJA revealed the upregulation of a large number of genes involved in secondary metabolite biosynthesis, including those directly in the bibenzyl pathway. nih.govmdpi.com This indicates that the jasmonate signaling pathway is a key regulator of bibenzyl production. nih.gov

Molecular Regulation

At the molecular level, the regulation of bibenzyl biosynthesis occurs primarily through the transcriptional control of the genes encoding the pathway's enzymes. This regulation involves the interplay of various transcription factors that bind to the promoter regions of these genes, thereby activating or repressing their expression.

Key Biosynthetic Genes: The core bibenzyl biosynthetic pathway originates from the general phenylpropanoid pathway. The expression of genes encoding several key enzymes is coordinately regulated. These include:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumarate:CoA ligase (4CL)

Bibenzyl synthase (BBS), the rate-limiting enzyme in the pathway. nih.govnih.govnih.gov

Studies have demonstrated that in response to elicitors like fungal infection or MeJA, the transcript levels of these genes increase in a coordinated manner, leading to enhanced bibenzyl production. apsnet.orgnih.gov

Transcription Factors: Several families of transcription factors have been implicated in the regulation of the phenylpropanoid and, by extension, the bibenzyl biosynthetic pathways. nih.gov

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors have been identified as significant regulators. nih.govresearchgate.net In the liverwort Plagiochasma appendiculatum, a bHLH homolog, PabHLH, was shown to positively regulate bisbibenzyl biosynthesis. nih.gov Overexpression of PabHLH led to increased accumulation of bisbibenzyls and upregulated the expression of PAL, 4CL, and stilbenecarboxylate synthase (STCS), a related enzyme to BBS. nih.govresearchgate.net Conversely, silencing the gene resulted in reduced bisbibenzyl content and downregulation of the same biosynthetic genes. nih.gov

Other Transcription Factor Families: Transcriptomic studies have also identified differentially expressed transcription factors from the AP2, WRKY, and MYB families in response to bibenzyl-inducing conditions. nih.gov While their direct role in regulating specific bibenzyl pathway genes is still under investigation, these families are known to be involved in controlling various secondary metabolite pathways in plants. nih.gov

The following tables summarize key research findings on the regulation of bibenzyl biosynthesis.

Table 1: Effect of Methyl Jasmonate (MeJA) on the Expression of Bibenzyl Biosynthesis-Related Genes in Dendrobium officinale

| Gene | Enzyme | Change in Expression after MeJA Treatment |

| PAL | Phenylalanine ammonia-lyase | Upregulated |

| C4H | Cinnamate 4-hydroxylase | Upregulated |

| 4CL | 4-coumarate:CoA ligase | Upregulated |

| BBS | Bibenzyl synthase | Upregulated |

| CYP450 | Cytochrome P450 | Upregulated |

Data derived from transcriptomic analyses of D. officinale roots treated with MeJA. nih.govmdpi.com

Table 2: Identified Transcription Factors in the Regulation of Bibenzyl Biosynthesis

| Transcription Factor | Plant Species | Effect on Bibenzyl Pathway | Target Genes |

| PabHLH | Plagiochasma appendiculatum | Positive regulator | PaPAL, Pa4CL1, PaSTCS1 |

| AP2 Family | Dendrobium officinale | Implicated (Differentially Expressed) | Not yet specified |

| WRKY Family | Dendrobium officinale | Implicated (Differentially Expressed) | Not yet specified |

| MYB Family | Dendrobium officinale | Implicated (Differentially Expressed) | Not yet specified |

This table summarizes findings from various studies on transcription factor involvement in bibenzyl and related pathways. nih.govnih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for 3,2 Dihydroxy 4,5 Dimethoxybibenzyl and Analogs

General Synthetic Approaches to the Bibenzyl Core Structure

The bibenzyl skeleton, characterized by two benzene (B151609) rings linked by an ethane (B1197151) bridge, is a common motif in numerous natural products. researchgate.net Its synthesis can be achieved through various methods, ranging from classical coupling reactions to modern biosynthetic approaches.

One straightforward method is the reductive homocoupling of benzyl (B1604629) halides . This approach provides a direct route to symmetrically substituted bibenzyls in a single step. researchgate.net While benzyl bromides have been common precursors, recent advances have enabled the use of more abundant and stable benzyl chlorides through cooperative catalysis systems involving zirconocene (B1252598) and photoredox catalysts. researchgate.net

Another major pathway, particularly relevant in nature, involves enzymes. In plants like Cannabis sativa, the bibenzyl backbone is constructed via a branch of the phenylpropanoid pathway. nih.govdntb.gov.ua This biosynthetic route involves a three-step sequence:

Hydroxycinnamic acids are converted to their coenzyme A (CoA) esters. nih.gov

These esters undergo reduction by double-bond reductases to form dihydro-hydroxycinnamoyl-CoA derivatives. nih.gov

A specific polyketide synthase, known as bibenzyl synthase (BBS), condenses the dihydro-hydroxycinnamoyl-CoA derivative with malonyl-CoA to form the final bibenzyl scaffold. nih.govresearchgate.net

Engineered microbial systems have also been developed to produce the bibenzyl backbone. By introducing a highly active bibenzyl synthase from Dendrobium officinale into Escherichia coli, along with enzymes for starter and extender unit biosynthesis, high-yield production of the core structure can be achieved. nih.gov This biotechnological approach offers a sustainable alternative to chemical synthesis for accessing the basic bibenzyl skeleton. nih.gov

Regioselective Functionalization and Protecting Group Strategies in Bibenzyl Synthesis

The synthesis of a specifically substituted bibenzyl like 3,2'-Dihydroxy-4,5-dimethoxybibenzyl requires precise control over the placement of functional groups on the aromatic rings (regioselectivity). This is complicated by the reactivity of the hydroxyl groups, often necessitating the use of protecting groups.

Regioselectivity is typically achieved by using starting materials that already possess the desired substitution patterns. The synthesis of complex molecules often involves the coupling of two different, highly functionalized aromatic precursors. For instance, the synthesis of a related isoflavanone (B1217009) involved the construction of a deoxybenzoin (B349326) unit by adding a functionalized aryllithium to a substituted arylacetaldehyde. mdpi.comnih.gov This strategy ensures that the hydroxyl and methoxy (B1213986) groups are in the correct positions from the outset, avoiding complex and often low-yielding aromatic substitution reactions on the final bibenzyl core.

Protecting group strategies are essential for preventing unwanted side reactions with the reactive phenolic hydroxyl groups during synthesis. jocpr.comresearchgate.net A protecting group temporarily masks a reactive functional group, is stable under the reaction conditions used to modify other parts of the molecule, and can be removed cleanly at a later stage. researchgate.net

Common protecting groups for hydroxyl groups include:

Benzyl (Bn) ethers : These are widely used due to their stability under various conditions and can be removed by hydrogenolysis. ontosight.ailibretexts.org

Silyl ethers : Groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) are frequently used. They are typically removed by acid or a fluoride (B91410) ion source. libretexts.org

Methoxymethyl (MOM) ethers : These are stable to many reagents and are removed under acidic conditions. libretexts.org

Chemical Derivatization for Research and Analytical Purposes

For analytical purposes, particularly gas chromatography-mass spectrometry (GC/MS), direct analysis of polar, non-volatile compounds like phenolic bibenzyls is often challenging. Derivatization is a crucial step to modify the analyte into a more "GC-amenable" form. sigmaaldrich.com The primary goals of this process are to reduce polarity, increase volatility, and improve the thermal stability of the analyte. nih.govjfda-online.com

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. nih.govgcms.cz In this reaction, an active hydrogen is replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com

Common Silylating Reagents:

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) : A powerful and widely used silylating agent. sigmaaldrich.comresearchgate.netnih.gov

TMCS (Trimethylchlorosilane) : Often used as a catalyst in conjunction with other reagents like BSTFA to increase reactivity. researchgate.netresearchgate.net

The resulting trimethylsilyl (TMS) derivatives are more volatile, less polar, and more thermally stable than the original phenolic compound. nih.gov This leads to improved chromatographic performance, characterized by better peak shape, reduced tailing, and enhanced sensitivity. gcms.czresearchgate.net The mass spectra of the silylated derivatives often show a prominent molecular ion peak, which aids in the identification and structural elucidation of the parent compound. nih.govresearchgate.net The derivatization reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

| Parameter | Before Silylation | After Silylation (TMS Derivative) |

|---|---|---|

| Volatility | Low | High |

| Polarity | High | Low |

| Thermal Stability | Limited | Increased |

| GC Peak Shape | Often broad with tailing | Sharp and symmetrical |

| Suitability for GC/MS | Poor | Excellent |

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net These studies involve the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are systematically modified. The goal is to identify which functional groups are essential for activity and to optimize properties like potency and selectivity. researchgate.netamanote.com

For a compound like this compound, SAR studies would involve creating derivatives to probe the importance of its various structural features. researchgate.net

Potential Modifications for SAR Studies:

Hydroxyl and Methoxy Groups : The number and positions of phenolic hydroxyl and methoxy groups are often primary determinants of biological activity. researchgate.net Analogs could be synthesized where methoxy groups are converted to hydroxyls (demethylation) or vice versa (methylation). The positions of these groups could also be altered to determine their impact.

Aromatic Ring Substitution : Other substituents (e.g., halogens, alkyl groups) could be introduced onto the aromatic rings to explore electronic and steric effects.

Ethane Bridge Modification : The two-carbon bridge connecting the aromatic rings could be lengthened, shortened, or made more rigid to investigate the importance of the spatial relationship between the two rings.

For example, SAR studies on a series of macrocyclic bis(bibenzyl) derivatives showed that the number and positions of phenolic hydroxyl groups were critical for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net By synthesizing and testing such analogs, researchers can build a model of the key structural requirements for the desired biological effect, guiding the design of more potent and effective compounds. nih.gov

Structure Activity Relationship Sar Studies of 3,2 Dihydroxy 4,5 Dimethoxybibenzyl and Its Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Activity

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of the bibenzyl structure are paramount to its biological activity. These functional groups significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. nih.govnih.gov

Research on various bibenzyl derivatives demonstrates that free phenolic hydroxyl groups are often crucial for activities such as antifungal and antioxidant effects. nih.govnih.gov The ability of these hydroxyl groups to donate hydrogen atoms is key to neutralizing free radicals. nih.gov Conversely, the methylation of these hydroxyl groups to form methoxy groups can sometimes decrease certain bioactivities. For instance, in macrocyclic bis(bibenzyls), methylation of the phenolic hydroxyl groups has been shown to reduce antifungal efficacy. nih.gov

However, the interplay between hydroxyl and methoxy groups is complex and activity-dependent. In a study on bibenzyls from Dendrobium species, specific patterns of hydroxylation and methoxylation were linked to potent immunomodulatory effects. For example, moscatilin and crepidatin, which feature a specific arrangement of hydroxyl and methoxy groups, showed significant, dose-dependent reduction of tumor necrosis factor (TNF) expression in monocytes. nih.govmdc-berlin.de A novel compound, 4,5-dihydroxy-3,3',4'-trimethoxybibenzyl, also demonstrated dose-dependent immunomodulatory effects, highlighting the importance of the specific substitution pattern. nih.govnih.gov

The antioxidant activity of bibenzyls is also strongly correlated with their substitution patterns. A study analyzing various Dendrobium species found a significant correlation between the content of specific bibenzyl derivatives and their antioxidant levels, underscoring the contribution of these functional groups to their radical scavenging capabilities. scienceasia.org

Table 1: Influence of Substitution Patterns on the Biological Activity of Selected Bibenzyls

| Compound | Substitution Pattern | Reported Biological Activity | Reference |

|---|---|---|---|

| Moscatilin | 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl | Dose-dependent reduction of TNF expression | nih.govmdc-berlin.de |

| Crepidatin | 3'-hydroxy-4,4',5-trimethoxybibenzyl | Dose-dependent reduction of TNF expression | nih.govmdc-berlin.de |

| 4,5-dihydroxy-3,3',4'-trimethoxybibenzyl | 4,5-dihydroxy-3,3',4'-trimethoxybibenzyl | Dose-dependent immunomodulatory effects | nih.govnih.gov |

| Gigantol (B150167) | 3,5-dihydroxy-3'-methoxybibenzyl | Increased TNF and IL-6 expression in monocytes | nih.gov |

| Marchantin A trimethyl ether | Methylation of hydroxyl groups of Marchantin A | ~12-fold decrease in activity compared to Marchantin A | nih.gov |

Impact of Arene Substitutions on Molecular Polarity and Chemical Reactivity

Arene substitutions, particularly the addition of hydroxyl and methoxy groups, fundamentally alter the physicochemical properties of the bibenzyl molecule, including its polarity and chemical reactivity. nih.gov These changes are critical as they influence the molecule's solubility, membrane permeability, and ability to participate in chemical reactions, including interactions with biological targets.

Substituents on a benzene (B151609) ring can be classified as either electron-donating or electron-withdrawing, which in turn affects the reactivity of the aromatic ring towards electrophilic substitution. libretexts.orgstudymind.co.ukvedantu.com Hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups. They increase the electron density of the benzene ring through a resonance effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgvedantu.com This increased reactivity can be substantial; for example, a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. libretexts.org

Modulation of Protein-Ligand Interactions and Cellular Uptake Mechanisms by Structural Variants

The specific three-dimensional arrangement of atoms and functional groups in a bibenzyl analog dictates its ability to bind to target proteins and enter cells. Structural variations directly modulate these interactions, leading to differences in biological outcomes. nih.gov

Protein-ligand binding is governed by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. longdom.org The hydroxyl and methoxy groups on the bibenzyl scaffold are key players in these interactions. Hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen in methoxy groups can act as a hydrogen bond acceptor. The precise positioning of these groups determines whether a stable binding complex can be formed with amino acid residues in a protein's active site. researchgate.net For example, molecular docking studies of bibenzyl derivatives with the SIRT3 protein revealed that binding affinity was dependent on the formation of hydrogen bonds and π-π stacking interactions, which are directly influenced by the substitution pattern. researchgate.net

A comparative study of gigantol and batatasin III demonstrated how differences in arene substitutions influence pharmacological properties. nih.gov Molecular docking analyses suggested that gigantol's greater bioactivity in modulating glucose uptake and lipid metabolism might stem from its higher number of arene substitutions, leading to more favorable interactions with target proteins. nih.gov

Cellular uptake is also critically dependent on the molecule's physicochemical properties, which are tuned by its structural features. nih.gov The balance of lipophilicity and hydrophilicity affects how a compound traverses the cell membrane. While general principles apply, the specific mechanisms of cellular uptake for many bibenzyls are not fully elucidated and can be cell-type dependent. The structural modifications that alter polarity and the capacity for hydrogen bonding are expected to influence whether uptake occurs via passive diffusion, facilitated diffusion, or active transport.

Positional Isomerism and Differential Bioactivity Profiles within Bibenzyls

Positional isomerism, where functional groups are located at different positions on the bibenzyl core, can lead to dramatic differences in biological activity. Even a subtle shift in the location of a hydroxyl or methoxy group can alter the molecule's shape, electronic distribution, and hydrogen bonding capacity, resulting in distinct interactions with biological targets. nih.govmdpi.comresearchgate.net

The significance of substituent positioning is well-documented in SAR studies of various phenolic compounds. For bibenzyls, the relative positions of hydroxyl and methoxy groups on the two aromatic rings can create isomers with vastly different bioactivity profiles. For example, the antifungal efficacy of certain bibenzyls is highly dependent on the location of free phenolic hydroxyl groups. nih.gov

Studies on bibenzyls from Dendrobium species have identified numerous positional isomers, each with a unique pharmacological profile. semanticscholar.org For instance, the immunomodulatory effects of bibenzyl compounds were shown to be highly dependent on the specific substitution pattern. Moscatilin and crepidatin, which differ in the placement of hydroxyl and methoxy groups, both showed potent reduction of TNF expression, whereas gigantol, another positional isomer, was found to increase the expression of inflammatory cytokines like TNF and IL-6. nih.govmdc-berlin.denih.gov This demonstrates that the specific location of the functional groups is a critical determinant of the ultimate biological response, dictating whether the compound will have an anti-inflammatory or pro-inflammatory effect.

The analysis of various bibenzyls and their activities, such as antioxidant and anti-inflammatory effects, consistently reveals that the arrangement of substituents is as important as their presence. semanticscholar.orgresearchgate.net This highlights the necessity of precise structural characterization and comparative biological testing of isomers in the drug discovery process.

Table 2: Comparison of Bioactivity in Bibenzyl Positional Isomers

| Compound Name | Structure/Substitution Pattern | Observed Effect on Monocytes | Reference |

|---|---|---|---|

| Moscatilin | 4,4'-dihydroxy-3,3',5-trimethoxybibenzyl | Reduced TNF expression | nih.govmdc-berlin.denih.gov |

| Gigantol | 3,5-dihydroxy-3'-methoxybibenzyl | Increased TNF and IL-6 expression | nih.gov |

| Chrysotoxine | Phenanthrene derivative | No alteration in TNF or IL-6 expression | nih.gov |

| Cypripedin | Phenanthrene derivative | Increased TNF and IL-6 expression | nih.gov |

Computational and In Silico Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods, or in silico approaches, are indispensable tools for predicting and optimizing the structure-activity relationships of compounds like 3,2'-Dihydroxy-4,5-dimethoxybibenzyl before their synthesis. mdpi.comresearchgate.net These techniques save considerable time and resources by prioritizing the most promising molecular candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. 2D- and 3D-QSAR models are built by correlating the physicochemical properties or three-dimensional fields of a series of molecules with their known biological activities. nih.gov Once a statistically robust model is developed, it can be used to predict the activity of new, unsynthesized analogs. This allows researchers to virtually screen libraries of potential bibenzyl derivatives and identify those with the highest predicted potency. saromics.com

Molecular docking is another powerful structure-based method. If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, docking simulations can predict how a ligand, such as a bibenzyl derivative, will bind to it. nih.gov These simulations calculate the binding affinity and visualize the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein's active site. researchgate.netnih.gov This information is invaluable for understanding the molecular basis of activity and for rationally designing modifications to improve binding. For instance, docking studies on bibenzyls have helped elucidate how different substitutions influence binding to key metabolic and signaling proteins. nih.govresearchgate.netresearchgate.net

Furthermore, in silico tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comnih.gov These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. By combining QSAR, molecular docking, and ADMET prediction, researchers can build a comprehensive in silico profile of novel bibenzyl analogs, guiding the optimization process toward compounds with both high potency and a favorable safety profile.

Advanced Research Directions and Future Perspectives for 3,2 Dihydroxy 4,5 Dimethoxybibenzyl

Elucidation of Novel Molecular Targets and Pathways

The precise molecular targets and signaling pathways modulated by 3,2'-Dihydroxy-4,5-dimethoxybibenzyl are currently unknown. A critical future research direction is the comprehensive screening and validation of its biological targets to understand its mechanism of action. Drawing inspiration from studies on structurally related bibenzyls, several pathways warrant investigation.

For instance, other bibenzyls isolated from Dendrobium species, such as moscatilin and crepidatin, have demonstrated immunomodulatory effects by reducing the expression of the inflammatory cytokine TNF-α in monocytes. plos.org Another related compound, 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB), has been shown to inhibit the epithelial-to-mesenchymal transition in lung cancer cells, a key process in cancer metastasis. nih.gov

Future research on this compound should therefore employ a multi-pronged approach to identify its targets. High-throughput screening against panels of kinases, proteases, and nuclear receptors could reveal primary binding partners. Subsequent cellular studies could investigate its influence on key signaling pathways implicated in inflammation (e.g., NF-κB, MAPK), cell survival and apoptosis (e.g., PI3K/Akt, Bcl-2 family proteins), and cancer progression.

Table 1: Potential Molecular Pathways for Investigation

| Pathway | Potential Role | Rationale based on Related Compounds |

|---|---|---|

| NF-κB Signaling | Inflammation, Cell Survival | Other bibenzyls show anti-inflammatory and immunomodulatory activity. mdc-berlin.deplos.org |

| Nrf2 Signaling | Oxidative Stress Response | The phenolic structure suggests potential antioxidant activity. nih.gov |

| PI3K/Akt/mTOR Signaling | Cell Growth, Proliferation, Survival | Common target for anticancer natural products. nih.gov |

| Apoptotic Pathways | Programmed Cell Death | Potential mechanism for anticancer effects observed in related bibenzyls. nih.gov |

Investigation of Synergistic Bioactivities with Other Phytochemicals

Natural extracts from medicinal plants contain a complex mixture of compounds that can act synergistically to produce a therapeutic effect greater than the sum of the individual components. documentsdelivered.com No studies have yet explored the potential synergistic bioactivities of this compound.

Given that bibenzyls are often co-isolated with other classes of phytochemicals in Dendrobium species, future studies should focus on investigating its interactions with these co-constituents. semanticscholar.org Combining this compound with other bibenzyls, phenanthrenes, alkaloids, or flavonoids found in the same plant source could reveal synergistic or additive effects. mdc-berlin.de Such combinations could potentially enhance therapeutic efficacy, overcome resistance mechanisms, or reduce the required concentration of active compounds. For example, the bisbibenzyl Riccardin C has demonstrated synergistic antifungal activity when combined with fluconazole. rhhz.net Investigating these interactions is a key step toward developing potent, multi-component botanical drugs.

Table 2: Phytochemicals from Dendrobium for Synergistic Studies

| Compound Class | Specific Examples | Potential for Synergy |

|---|---|---|

| Other Bibenzyls | Gigantol (B150167), Moscatilin, Batatasin III | Targeting similar or complementary pathways. semanticscholar.orgnih.gov |

| Phenanthrenes | Erianin, Chrysotoxin | Possess distinct cytotoxic and anti-inflammatory activities. researchgate.net |

| Alkaloids | Shihunine, Dendrobine | Neuroprotective and other bioactivities. |

| Flavonoids | Luteolin, Apigenin | Known antioxidant and anti-inflammatory agents. |

Development of Advanced and High-Throughput Analytical Methodologies

To facilitate advanced research into this compound, the development of robust and sensitive analytical methods is paramount. While general methods for the analysis of bibenzyls in plant extracts exist, specific high-throughput methodologies for this particular compound are needed. plos.orgresearchgate.net

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), offer the specificity and sensitivity required for accurate quantification in complex biological matrices. researchgate.net Future efforts should focus on creating a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. Such a method would be indispensable for:

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Quality control: To standardize herbal extracts and ensure consistent potency.

High-throughput screening: To rapidly quantify the compound in large numbers of plant samples for chemotaxonomic or biosynthetic studies.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be essential for unambiguous structure elucidation of any new derivatives or metabolites discovered during research. nih.gov

Table 3: Recommended Analytical Methodologies

| Technique | Application Area | Key Advantages |

|---|---|---|

| UPLC-MS/MS | Quantification in biological fluids, plant extracts | High sensitivity, specificity, and throughput. researchgate.net |

| High-Resolution MS | Metabolite identification | Accurate mass measurement for formula determination. |

| 1D & 2D NMR | Structure elucidation and confirmation | Provides detailed structural information. nih.gov |

| HPLC-DAD | Routine quality control | Versatile, precise, and relatively low cost for quantification. mdpi.com |

Applications in Preclinical Natural Product Drug Discovery and Lead Optimization

Natural products provide novel scaffolds for drug discovery. nih.gov this compound represents a potential starting point for a preclinical drug discovery program. Once a specific bioactivity is confirmed, the compound can serve as a "hit" or "lead" for further chemical optimization.

A future lead optimization program would involve a multidisciplinary approach:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the hydroxyl and methoxy (B1213986) groups on the aromatic rings to determine which functional groups are essential for activity.

Computational Modeling: Using in silico docking and molecular dynamics to predict how modifications will affect binding to a specific molecular target.

Improving Pharmacokinetic Properties: Optimizing the molecule to enhance its solubility, metabolic stability, and oral bioavailability, key factors for developing a successful drug candidate.

The bibenzyl scaffold is relatively simple, making it amenable to synthetic modification. This "lead-likeness" suggests that this compound could be a valuable template for developing novel therapeutics. Some orchid bibenzyls have already been proposed as lead compounds for developing new herbicidal agents, indicating the versatility of this chemical class. nih.gov

Role in Chemotaxonomic Studies of Medicinal Plants

Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification. Bibenzyls and phenanthrenes are considered significant chemotaxonomic markers for the Orchidaceae family, especially within the large and medicinally important genus Dendrobium. nih.govsemanticscholar.org The specific pattern of bibenzyls can vary from one species to another, providing a chemical fingerprint that aids in species identification and authentication. researchgate.net

A fundamental gap in the knowledge of this compound is its precise botanical origin. A crucial line of future inquiry is to screen a wide array of Dendrobium species and other related orchids to determine the distribution of this compound. Identifying the plant source(s) and quantifying the compound's abundance relative to other known bibenzyls would provide valuable data for the chemotaxonomic classification of these plants. This work is vital for the quality control of herbal medicines, as misidentification or substitution of plant material is a significant issue.

Table 4: Dendrobium Species Known for Bibenzyl Production

| Dendrobium Species | Known for Producing Bibenzyls |

|---|---|

| D. nobile | Yes |

| D. candidum | Yes nih.gov |

| D. moscatum | Yes rhhz.net |

| D. loddigesii | Yes nih.gov |

| D. chrysanthum | Yes researchgate.net |

| D. officinale | Yes researchgate.net |

| D. lindleyi | Yes researchgate.net |

Q & A

Q. What are the primary natural sources of 3,2'-Dihydroxy-4,5-dimethoxybibenzyl, and how can their botanical authenticity be validated?

- Methodological Answer : This bibenzyl is isolated from plants such as Dendrobium officinale and Combretum molle . To authenticate botanical sources:

- Use high-performance liquid chromatography (HPLC) or LC-MS to compare the compound’s fingerprint with reference standards.

- Cross-validate using genetic barcoding (e.g., ITS or rbcL sequences) for plant species identification .

- Confirm presence via NMR spectroscopy, focusing on characteristic signals (e.g., aromatic protons at δ 6.5–7.2 ppm and methoxy groups at δ 3.7–3.9 ppm) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Optimize using a C18 column with a mobile phase of acetonitrile/0.1% formic acid in water. Monitor transitions m/z 286.12 → 268.10 (quantitative) and 286.12 → 250.08 (qualitative) for specificity .

- Validation : Include recovery tests (spiked samples) and limit of detection (LOD) studies (e.g., signal-to-noise ratio ≥ 3) to ensure precision (±5% RSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant IC₅₀ values) for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values ranging from 8.5 to 19.5 μM in DPPH assays ) may arise from:

- Experimental variables : Solvent polarity (e.g., ethanol vs. DMSO), radical concentration, and incubation time. Standardize protocols using quercetin or ascorbic acid as positive controls .

- Sample purity : Confirm compound purity (>95%) via HPLC-UV and NMR before bioassays .

- Statistical rigor : Use triplicate measurements and ANOVA to assess significance of differences.

Q. What strategies are effective for synthesizing this compound and its derivatives for structure-activity studies?

- Methodological Answer :

- Core synthesis : Adapt methods from stilbene chemistry. Start with vanillin derivatives; employ Ullmann coupling for bibenzyl backbone formation .

- Functionalization : Protect hydroxyl groups with acetyl or benzyl ethers before introducing methoxy groups via methylation (e.g., CH₃I/K₂CO₃). Deprotect using NaOH/MeOH .

- Characterization : Use HR-MS for exact mass confirmation (theoretical m/z 286.1205) and 2D NMR (COSY, HSQC) to assign stereochemistry .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in dermatological applications?

- Methodological Answer :

- In vitro models : Use HaCaT keratinocytes or human dermal fibroblasts. Pre-treat cells with TNF-α or UVB to induce oxidative stress, then measure ROS suppression via DCFH-DA assay .

- Pathway analysis : Perform RNA-seq or Western blotting to assess Nrf2/KEAP1 or MAPK pathway modulation.

- Comparative studies : Benchmark against gigantol or moscatilin, structurally related bibenzyls with documented dermatological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.